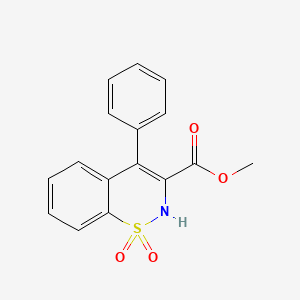

methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

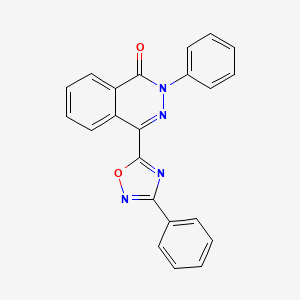

Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a compound that belongs to the class of organic compounds known as benzylethers . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

The synthesis of methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate and its analogs has been performed with tris (hydroxymethyl)aminomethane . It was found that the available alkyl-2- (2-alkoxycarbonylphenylsulfamoyl) acetates required powerful bases, e.g., sodium alcoholates, for successful closure of into the corresponding 2,1-benzothiazines .Molecular Structure Analysis

The molecular structure of the compound was studied using PMR spectroscopy and x-ray crystal structure analysis . The 1-N-phenyl substituent was situated in solution at an angle of 60° to the plane formed by the aminophenylcarbinol fragment of the 2,1-benzothiazine whereas this angle increased to 80° in the crystal because of packing effects .Chemical Reactions Analysis

Methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate was found to undergo transesterification even during crystallization from EtOH to convert into the corresponding ethyl ester . This transformation for the latter became possible unexpectedly easily during ordinary crystallization from alcohol without a catalyst .科学的研究の応用

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to exhibit antimicrobial activity . The presence of various functional groups attached to the ring structure, such as halo groups at the 7 and 8 positions, can contribute to this activity .

Antiviral Activity

These compounds have also been studied for their antiviral activity. For instance, benzothiadiazine-substituted tetrameric acids have shown inhibitory action against the Hepatitis C virus (HCV) polymerase, NS5B .

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been explored for their potential as antihypertensive agents . This is one of the main areas of interest in the study of these compounds .

Antidiabetic Effects

These compounds have also been reported to have antidiabetic effects . This suggests potential applications in the treatment of diabetes .

Anticancer Applications

Research has indicated that 1,2,4-benzothiadiazine-1,1-dioxide derivatives may have anticancer properties . This opens up possibilities for their use in cancer therapy .

KATP Channel Activation

These compounds have been reported to act as KATP channel activators . KATP channels play important roles in various physiological processes, including insulin secretion and cardiovascular function .

AMPA Receptor Modulation

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system .

Analgesic Activity

Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, has been synthesized and studied for its potential analgesic activity . This suggests that “methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate” may also have potential applications in pain management .

作用機序

Target of Action

Compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of katp channels and ampa receptors .

Mode of Action

It’s worth noting that the functional groups attached to the benzothiadiazine-1,1-dioxide ring structure, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to the activity of these types of compounds .

特性

IUPAC Name |

methyl 1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-21-16(18)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)22(19,20)17-15/h2-10,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMVRMIKCIACQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6483535.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483555.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6483561.png)

![N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483562.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483569.png)

![3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6483580.png)

![methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483588.png)

![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483643.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483649.png)